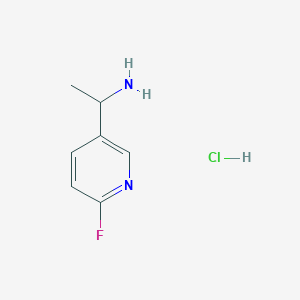

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

Übersicht

Beschreibung

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

- Synthesis and Bioactivity : A series of compounds including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from 1-(6-Fluoropyridin-3-yl)ethanamine, were synthesized and tested for antibacterial and antifungal properties. Some showed activities comparable to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

- Enzyme Inhibition for Alzheimer's Disease : Novel derivatives of 1-(6-Fluoropyridin-3-yl)ethanamine showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This is particularly relevant for therapeutic interventions in Alzheimer's disease (Pejchal et al., 2016).

Catalytic Activity in Polymerization

- Ring Opening Polymerization : Zinc complexes bearing ligands derived from 1-(6-Fluoropyridin-3-yl)ethanamine showed high catalytic activity in the ring opening polymerization of rac-lactide, which is significant for polymer science applications (Nayab, Lee, & Jeong, 2012).

Efflux Pump Inhibition in Bacterial Strains

- Combatting Antibiotic Resistance : Derivatives of 1-(1H-Indol-3-yl)ethanamine, structurally similar to 1-(6-Fluoropyridin-3-yl)ethanamine, were effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant due to overexpression of the NorA efflux pump (Héquet et al., 2014).

DNA Interaction and Cytotoxicity

- Copper(II) Complexes Studies : Cu(II) complexes with ligands related to 1-(6-Fluoropyridin-3-yl)ethanamine showed strong DNA binding propensity and minor structural changes in DNA, highlighting potential biomedical applications (Kumar et al., 2012).

Biocide and Corrosion Inhibition

- Multifunctional Biocide Properties : Similar compounds like 2-(Decyithio)Ethanamine Hydrochloride demonstrated broad spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJHJHBOTVQUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

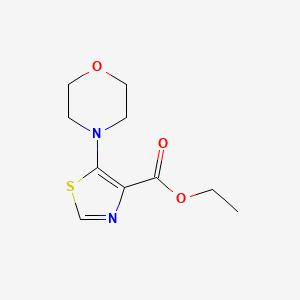

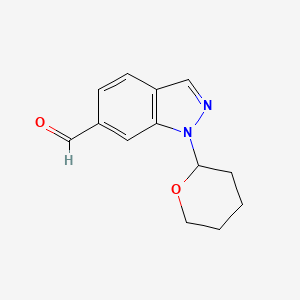

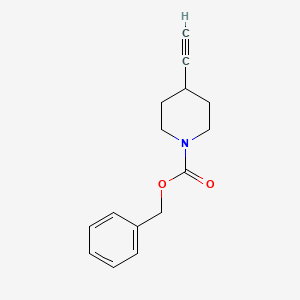

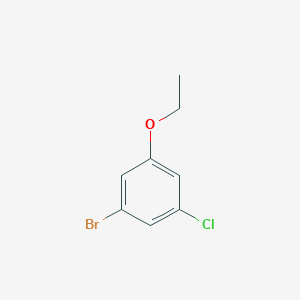

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)

![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)

![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)